Urinary Biomarker Abundance: MEHHP vs. MEHP – 10-Fold Higher Concentrations in Human Biomonitoring
MEHHP is the most abundant DEHP metabolite in human urine, with concentrations consistently exceeding those of MEHP by approximately an order of magnitude. In a study of 127 paired human urine and serum samples, urinary levels of MEHHP and MEOHP were 10-fold higher than levels of MEHP [1]. In the NHANES 2007–2008 dataset, the geometric mean (GM) urinary concentration of MEHHP was 29.87 μg/L (99.73 nmol/L) compared to only 4.38 μg/L (15.70 nmol/L) for MEHP, representing a 6.8-fold difference in mass concentration and a 6.4-fold difference in molar concentration [2]. The fractional urinary excretion rate (FUE) of MEHHP (0.149) was 2.4-fold higher than that of MEHP (0.062), reflecting the preferential excretion of the oxidized metabolite [2]. In a controlled oral dosing study with deuterium-labelled DEHP, 24.7% of the administered dose was excreted as 5OH-MEHP compared to only 7.3% as MEHP after 44 hours—a 3.4-fold difference [3].
| Evidence Dimension | Urinary metabolite concentration and fractional excretion |
|---|---|
| Target Compound Data | MEHHP: GM 29.87 μg/L (99.73 nmol/L); FUE 0.149; 24.7% of DEHP dose excreted as MEHHP at 44 h; 98.87% above LOD |
| Comparator Or Baseline | MEHP: GM 4.38 μg/L (15.70 nmol/L); FUE 0.062; 7.3% of DEHP dose excreted as MEHP at 44 h; 68.36% above LOD |
| Quantified Difference | 6.8-fold higher mass concentration; 2.4-fold higher FUE; 3.4-fold higher excreted dose fraction; MEHHP detected in 98.87% vs. 68.36% of samples |
| Conditions | NHANES 2007–2008 population-level urinary biomonitoring data (n > 2,500); controlled human oral DEHP-d4 dosing study |
Why This Matters
For procurement decisions in biomonitoring and epidemiological studies, MEHHP's ~7–10-fold higher urinary abundance and near-universal detection rate make it a substantially more sensitive and statistically robust biomarker of DEHP exposure than MEHP, directly influencing the ability to detect exposure-outcome associations in population studies.
- [1] Kato K, Silva MJ, Reidy JA, Hurtz D, Malek NA, Needham LL, Nakazawa H, Barr DB, Calafat AM. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. Environmental Health Perspectives, 2004, 112(3): 327–330. View Source
- [2] Calafat AM, et al. Table 2, Phthalate metabolite geometric means and detection frequencies. NHANES 2007–2008. As reproduced in PMC4786977. View Source
- [3] Koch HM, Bolt HM, Preuss R, Angerer J. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP. Archives of Toxicology, 2005, 79: 367–376. View Source
